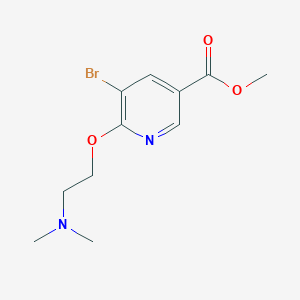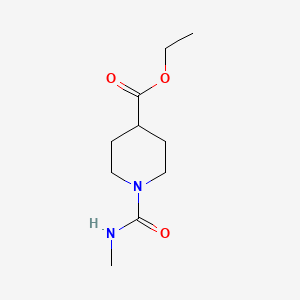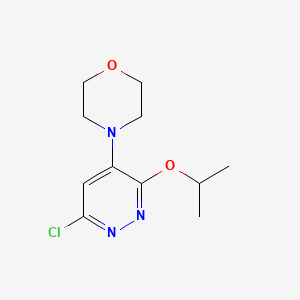
4-(6-Chloro-3-isopropoxypyridazin-4-yl)morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(6-Chloro-3-isopropoxypyridazin-4-yl)morpholine: is a heterocyclic compound that features a morpholine ring attached to a pyridazine ring substituted with a chlorine atom and an isopropoxy group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Chloro-3-isopropoxypyridazin-4-yl)morpholine typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of appropriate hydrazine derivatives with diketones or other suitable precursors.
Isopropoxylation: The isopropoxy group can be introduced via nucleophilic substitution reactions using isopropanol and a suitable base.
Morpholine Attachment: The final step involves the attachment of the morpholine ring to the pyridazine core, which can be achieved through nucleophilic substitution reactions using morpholine and appropriate leaving groups.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
4-(6-Chloro-3-isopropoxypyridazin-4-yl)morpholine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom and the isopropoxy group can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols for nucleophilic substitution; electrophiles such as alkyl halides for electrophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile or electrophile used.
科学研究应用
4-(6-Chloro-3-isopropoxypyridazin-4-yl)morpholine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biological Studies: It can be used in studies to understand its interaction with biological macromolecules and its potential as a therapeutic agent.
Materials Science: The compound can be used in the synthesis of novel materials with unique properties, such as polymers or nanomaterials.
Chemical Biology: It can be used as a probe to study various biochemical pathways and processes.
作用机制
The mechanism of action of 4-(6-Chloro-3-isopropoxypyridazin-4-yl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various cellular pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
6-Chloro-4-isopropyl-pyridazin-3-ol: A similar compound with a pyridazine ring substituted with a chlorine atom and an isopropyl group.
4-(6-Chloro-pyridazin-3-yl)-morpholine: A compound with a similar structure but lacking the isopropoxy group.
Uniqueness
4-(6-Chloro-3-isopropoxypyridazin-4-yl)morpholine is unique due to the presence of both the isopropoxy group and the morpholine ring, which may confer distinct chemical and biological properties. This combination of functional groups can enhance its potential as a versatile scaffold for drug development and other applications.
属性
分子式 |
C11H16ClN3O2 |
|---|---|
分子量 |
257.72 g/mol |
IUPAC 名称 |
4-(6-chloro-3-propan-2-yloxypyridazin-4-yl)morpholine |
InChI |
InChI=1S/C11H16ClN3O2/c1-8(2)17-11-9(7-10(12)13-14-11)15-3-5-16-6-4-15/h7-8H,3-6H2,1-2H3 |
InChI 键 |
AJOMTGICWHTJMY-UHFFFAOYSA-N |
规范 SMILES |
CC(C)OC1=NN=C(C=C1N2CCOCC2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-[(4-fluorophenyl)methoxy]-4-oxo-1H-quinoline-3-carboxylic acid](/img/structure/B13987569.png)

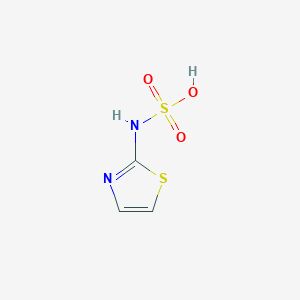

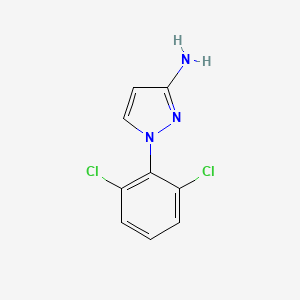


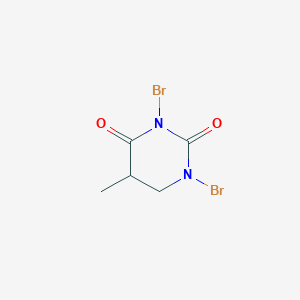
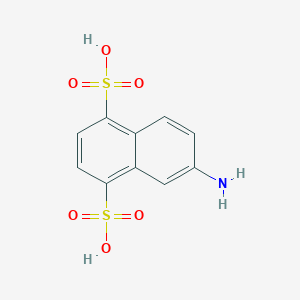
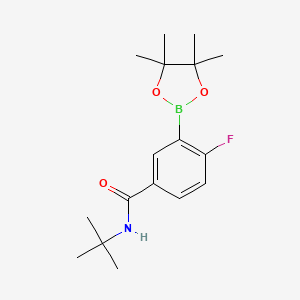
![2-[[2-[[2-[(2-Aminoacetyl)amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B13987640.png)

